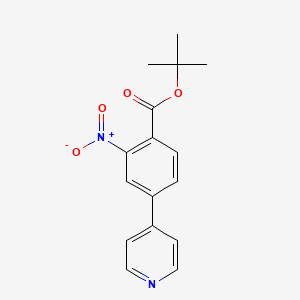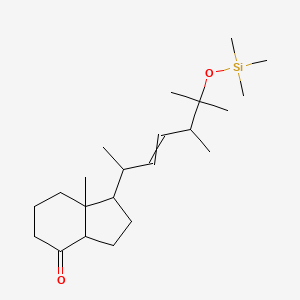
(1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one is a complex organic compound that belongs to the class of cyclic ketones This compound is characterized by its intricate molecular structure, which includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one typically involves multiple steps, including the formation of the core cyclic structure and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclic core through intramolecular cyclization.
Functional Group Introduction: Addition of trimethylsilyloxy and other functional groups using reagents like trimethylsilyl chloride.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Further hydrogenation to reduce any remaining double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1-(1,4,5-trimethyl-2-hexenyl)-7a-methyl-4H-inden-4-one: Lacks the trimethylsilyloxy group.
Hexahydro-1-(1,4,5-trimethyl-5-trimethylsilyloxy-2-hexenyl)-7a-methyl-4H-inden-4-one: Contains fewer hydrogen atoms in the cyclic structure.
Uniqueness
The presence of the trimethylsilyloxy group and the specific configuration of the cyclic structure make (1R,3aR,7aR)-1-((2R,5S,E)-5,6-dimethyl-6- ((trimethylsilyl)oxy)hept-3-en-2-yl)-7a- methyloctahydro-4H-inden-4-one unique
Propriétés
Formule moléculaire |
C22H40O2Si |
|---|---|
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
1-(5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C22H40O2Si/c1-16(11-12-17(2)21(3,4)24-25(6,7)8)18-13-14-19-20(23)10-9-15-22(18,19)5/h11-12,16-19H,9-10,13-15H2,1-8H3 |
Clé InChI |
DYLKEUQQJKRJKM-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC(C)C(C)(C)O[Si](C)(C)C)C1CCC2C1(CCCC2=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

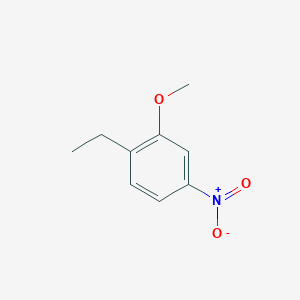

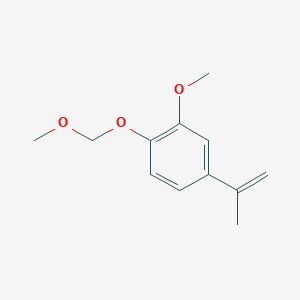
![1-Methoxy-5-methoxycarbonyl-2-oxabicyclo[3.3.0]octane](/img/structure/B8278282.png)
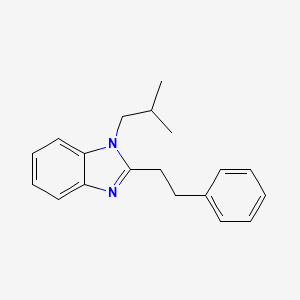



![[(4-Aminophenyl)cyclobutyl]methane-1-ol](/img/structure/B8278338.png)

![3-Iodo-1,4-dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8278350.png)
![[2-Methoxy-5-[4-(methoxycarbonyl)-2-methylphenyl]phenyl]boronic acid](/img/structure/B8278358.png)
